

Application Notes and Protocols for SCH 900978 (Dinaciclib) in Murine Models

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Compound of Interest

Compound Name: SCH 900978

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Introduction

SCH 900978, also known as dinaciclib (formerly MK-7965), is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, CDK5, and CDK9.[1][2] Its ability to induce cell cycle arrest and apoptosis has made it a compound of significant interest in preclinical cancer research.[2][3][4] Dinaciclib has demonstrated anti-tumor activity in various in vivo mouse xenograft models.[1] These application notes provide a comprehensive overview of the dosage and administration of **SCH 900978** (dinaciclib) in mice, based on published preclinical studies. The protocols and data presented herein are intended to serve as a guide for designing and executing in vivo efficacy studies.

Data Presentation: SCH 900978 (Dinaciclib) Dosage and Administration in Mice

The following table summarizes the quantitative data from various preclinical studies involving the administration of **SCH 900978** (dinaciclib) to mice. This allows for easy comparison of dosages, administration routes, and experimental contexts.

Mouse Model	Cancer Type	Dosage	Administration Route	Dosing Schedule	Vehicle/Formulation	Key Findings
Xenograft (KKU-213A cells)	Cholangiocarcinoma	20 mg/kg	Intraperitoneal (i.p.)	Daily, 3 days/week for 2 weeks	DMSO	Significant inhibition of tumor weight.[3]
Patient-Derived Xenograft (PDX)	Cholangiocarcinoma	20 mg/kg	Intraperitoneal (i.p.)	Thrice weekly for 16 days	4% DMSO, 4% Tween-80, 92% saline	Suppressed tumor growth.[5]
Xenograft (MOLM-13 cells)	Acute Myeloid Leukemia	30 mg/kg	Intraperitoneal (i.p.)	3 times weekly	Not specified	Prolonged survival as a single agent.[6]
Xenograft (MOLM-13 cells)	Acute Myeloid Leukemia	5 mg/kg	Intraperitoneal (i.p.)	Weekly (in combination)	Not specified	No observed histopathological abnormalities at this dose.[6]
T-cell Acute Lymphoblastic Leukemia	T-cell Acute Lymphoblastic Leukemia	Not specified	Not specified	Not specified	Not specified	Extended survival of mice in a T-ALL cell xenograft model.[4]

Experimental Protocols

This section provides a detailed methodology for a representative in vivo efficacy study of **SCH 900978** (dinaciclib) in a murine xenograft model, based on the collated data.

Objective: To evaluate the anti-tumor efficacy of **SCH 900978** (dinaciclib) in a subcutaneous cholangiocarcinoma xenograft mouse model.

Materials:

- **SCH 900978** (Dinaciclib)
- Vehicle components: Dimethyl sulfoxide (DMSO), Tween-80, Saline (0.9% NaCl)
- KKU-213A cholangiocarcinoma cells
- 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
- Sterile syringes and needles (27-30 gauge)
- Calipers for tumor measurement
- Animal balance

Protocol:

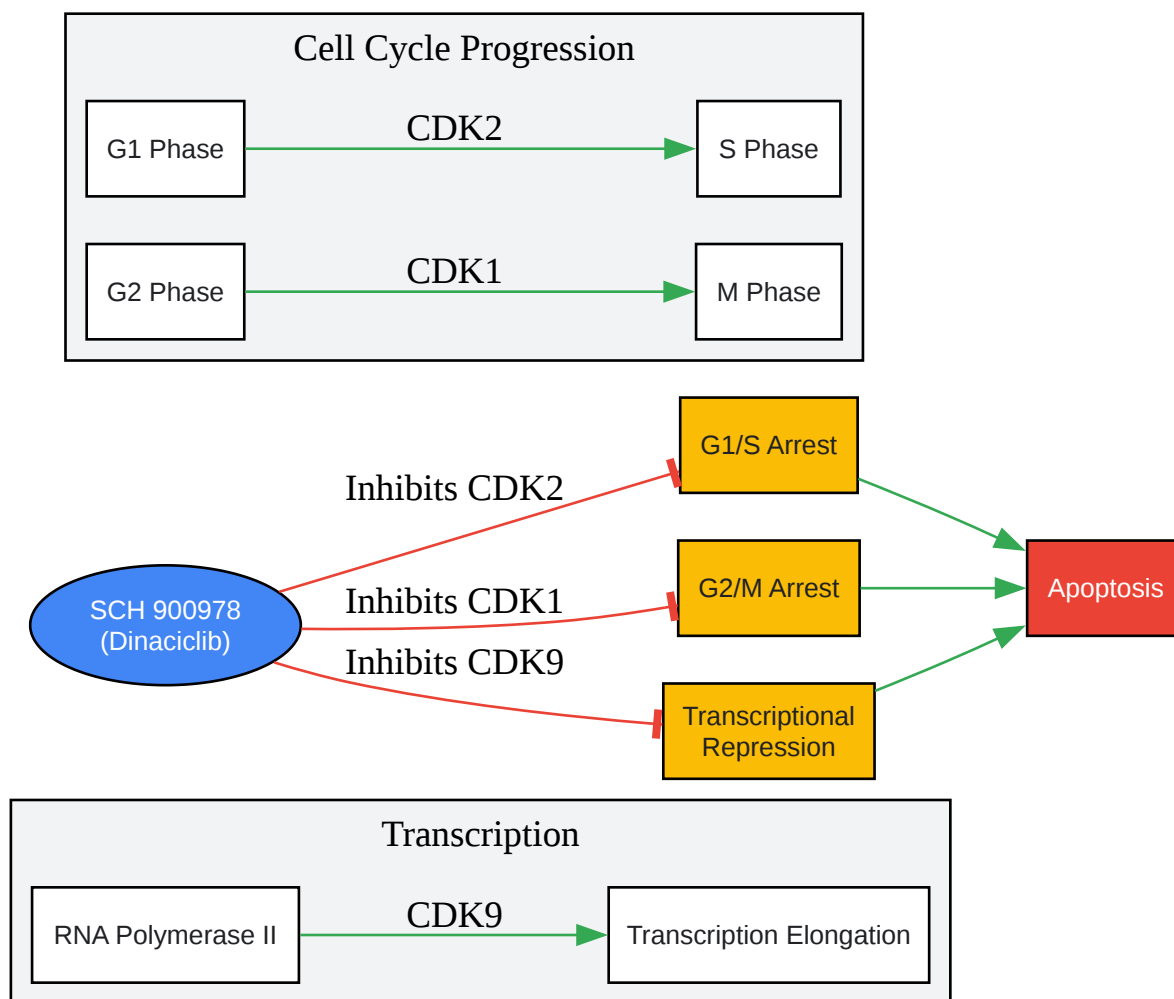
- Cell Culture and Implantation:
 - Culture KKU-213A cells in appropriate media until they reach the logarithmic growth phase.
 - Harvest and resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the flank of each mouse.
- Animal Acclimatization and Tumor Growth Monitoring:
 - Allow the mice to acclimatize for at least one week before cell implantation.
 - Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula:

$$\text{Volume} = (\text{length} \times \text{width}^2) / 2.[3]$$

- Drug Formulation:
 - Prepare the vehicle solution consisting of 4% DMSO, 4% Tween-80, and 92% saline.[5]
 - Prepare the **SCH 900978** (dinaciclib) solution by dissolving it in the vehicle to a final concentration that allows for the administration of 20 mg/kg in a reasonable injection volume (e.g., 100-200 μL).
- Animal Grouping and Treatment Administration:
 - Randomize the mice into two groups:
 - Vehicle control group (n=5-10)
 - **SCH 900978** (dinaciclib) treatment group (20 mg/kg, n=5-10)
 - Administer the treatment via intraperitoneal (i.p.) injection.
 - Follow a dosing schedule of daily injections, three days per week, for two consecutive weeks.[3]
- Monitoring and Data Collection:
 - Measure tumor volume and body weight 2-3 times per week.
 - Observe the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

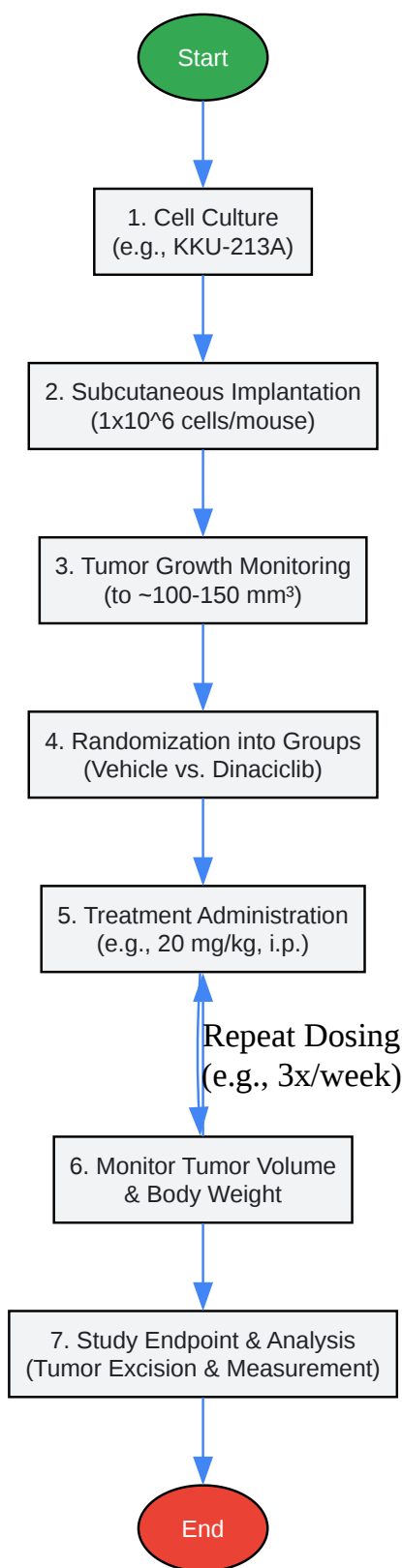
Signaling Pathway



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Caption: Mechanism of action of **SCH 900978** (Dinaciclib).

Experimental Workflow



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Caption: In vivo efficacy study workflow for **SCH 900978** (Dinaciclib).

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References

- 1. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1-involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 4. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/ β -catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
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